Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters

,

Organic Letters,

2014,

16(24),

6342-6345

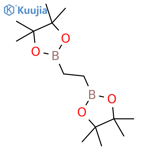

![Bis[(pinacolato)boryl]methane structure](https://fr.kuujia.com/scimg/cas/78782-17-9x500.png)